molecular formula C6H7ClO B107437 Cyclopentenecarbonyl chloride CAS No. 59253-90-6

Cyclopentenecarbonyl chloride

Cat. No. B107437
CAS RN: 59253-90-6
M. Wt: 130.57 g/mol
InChI Key: UPRHYURICVZODA-UHFFFAOYSA-N
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Description

Cyclopentenecarbonyl chloride, also known as Cyclopentane carboxyl chloride, is a chemical compound with the formula C6H9ClO . It has a molecular weight of 132.588 .


Molecular Structure Analysis

The molecular structure of Cyclopentenecarbonyl chloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

Cyclopentenecarbonyl chloride has a molecular weight of 132.59 . Its CAS Number is 4524-93-0 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Use in Cystic Fibrosis Research : Cyclopentenecarbonyl chloride derivatives have been studied in the context of cystic fibrosis. For instance, 8-cyclopentyl-1,3-dipropylxanthine, a derivative, has been used in clinical trials to enhance the trafficking of the CFTR gene to the cell membrane, crucial for treating cystic fibrosis (Ahrens et al., 2002).

  • Synthetic Chemistry and Medicinal Applications : Cyclopentenone derivatives, structurally related to cyclopentenecarbonyl chloride, have been explored for the synthesis of bioactive compounds from renewable sources. This includes the conversion of biomass-produced furfural to cyclopentenone derivatives, highlighting its significance in sustainable chemical processes (Di Gioia et al., 2018).

  • Materials Science and Encapsulation : Research has also focused on the transformation of polyvinyl chloride surface layers into insulating layers of macromolecular cyclams, a new trend in chemical encapsulation. This involves using cyclopentenecarbonyl chloride and its derivatives for modifying surfaces to create materials resistant to aggressive media and capable of binding metal ions into complexes (Fridman et al., 2015).

  • Role in Drug Delivery Systems : Cyclopentenecarbonyl chloride derivatives have been explored for their potential in drug delivery systems. For instance, cyclopent-2-enecarbonyl has been used as a proline mimetic structure in the design of prolyl oligopeptidase inhibitors, demonstrating the chemical's versatility in pharmaceutical research (Jarho et al., 2004).

  • Pharmacological Research : The compound has been involved in studies related to the direct activation of cystic fibrosis transmembrane conductance regulator channels, which is significant for cystic fibrosis therapy. Derivatives like 8-Cyclopentyl-1,3-dipropylxanthine have shown promise in activating chloride efflux from cells expressing CFTR, offering potential therapeutic applications (Arispe et al., 1998).

Safety And Hazards

Cyclopentenecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclopentene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRHYURICVZODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462544
Record name cyclopentenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentenecarbonyl chloride

CAS RN

59253-90-6
Record name cyclopentenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Sakito, G Suzukamo - Chemistry Letters, 1986 - journal.csj.jp
CHEMISTRY LETTERS, pp. 621-624, 1986. (C) 1986 The Chemical Society of Japan LEWIS ACID CATALYZED REARRANGEMENT OF VINYLCYCLOPRO Page 1 CHEMISTRY LETTERS, pp …
Number of citations: 13 www.journal.csj.jp
RJ Schultz, WH Staas, LA Spurlock - The Journal of Organic …, 1973 - ACS Publications
… A solution of As-cyclopentenecarbonyl chloride (0.025 mol) dissolved in 50 ml of anhydrous ether was added dropwise to a solution of 0.05 mol of primary amine dissolved in 50 ml of …
Number of citations: 20 pubs.acs.org
A Takeda, K Shinhama, S Tsuboi - The Journal of Organic …, 1980 - ACS Publications
… yield by the reaction of 3-methyl-1 -cyclopentenecarbonyl chloride (14) with dimethylcadmium(II). The Grignard reagent 3 was derived from the bromofuran 11 by the method of Gilman, …
Number of citations: 14 pubs.acs.org
W Oppolzer, T Godel - Helvetica chimica acta, 1984 - Wiley Online Library
Starting from 2‐cyclopentenoyl chloride ((RS)‐ or (S)‐8), the racemic as well as the enantiomerically pure (+)‐sesquiterpenes longifolene ((±)‐ and (+)‐1, resp.) and sativene ((±)‐ and (+…
Number of citations: 52 onlinelibrary.wiley.com
K Charupant, N Daikuhara, E Saito… - Bioorganic & medicinal …, 2009 - Elsevier
Twenty-four ester analogues of renieramycin M (1m) were prepared from jorunnamycin A (3a), which was easily transformed from marine natural 1m in three steps. These analogues, …
Number of citations: 57 www.sciencedirect.com
B Zhao, X Liu, Z Zhou, H Shao, M Xu - Chemical Engineering Journal, 2016 - Elsevier
Mercury oxidized by a type of novel carbon nanotube catalyst was studied in this work. The results of this suggest that in the absence of HCl, Mn/CNT could perfectly catalytic the …
Number of citations: 73 www.sciencedirect.com
EJ Roh, D Kim, CO Lee, SU Choi, CE Song - Bioorganic & medicinal …, 2002 - Elsevier
… -2-methyl-2-butenoyl chloride for 6g, 3,3′-dimethylacryloyl chloride for 6h, cyclobutanecarbonyl chloride for 6i, cyclopentanecarbonyl chloride for 6j, 1-cyclopentenecarbonyl chloride …
Number of citations: 26 www.sciencedirect.com

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